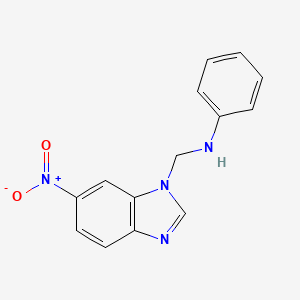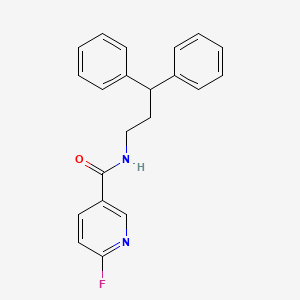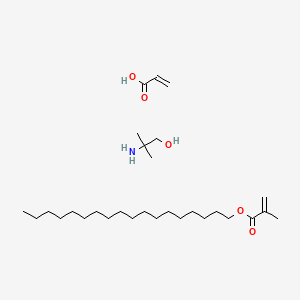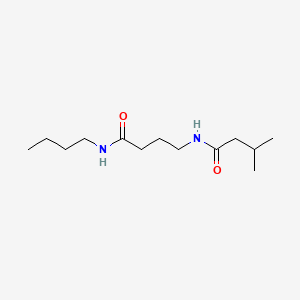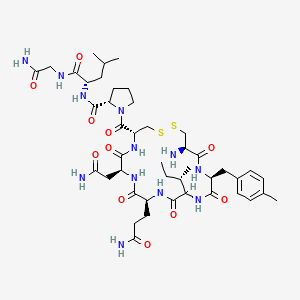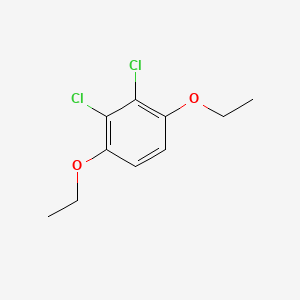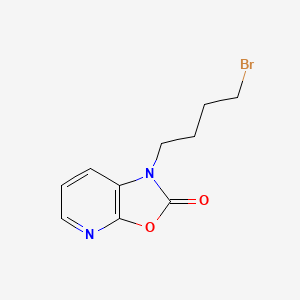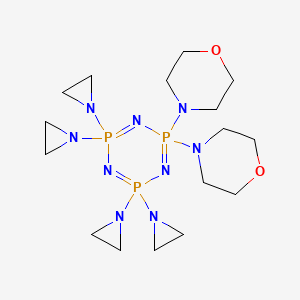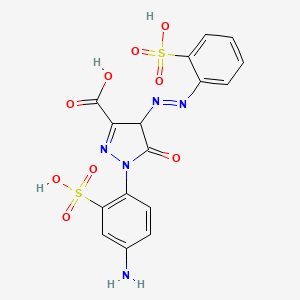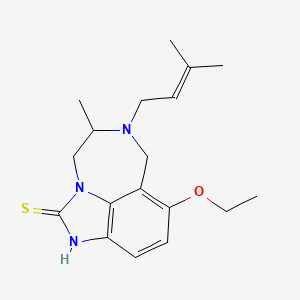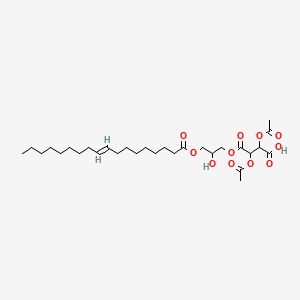
2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a methylsulphamoyl group, and an anhydride linkage with ethyl hydrogen carbonate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate typically involves multiple steps. The starting material, 2,3-dimethoxybenzoic acid, undergoes sulfonation to introduce the N-methylsulphamoyl group. This is followed by the formation of the anhydride linkage with ethyl hydrogen carbonate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The anhydride linkage can be reduced to form the corresponding diol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzoic acid derivatives, while reduction of the anhydride linkage can produce diols .
Scientific Research Applications
2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate involves its interaction with specific molecular targets. The methoxy and methylsulphamoyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzoic acid
- 5-(N-methylsulphamoyl)benzoic acid
- Ethyl hydrogen carbonate derivatives
Uniqueness
What sets 2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
94134-09-5 |
|---|---|
Molecular Formula |
C13H17NO8S |
Molecular Weight |
347.34 g/mol |
IUPAC Name |
ethoxycarbonyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate |
InChI |
InChI=1S/C13H17NO8S/c1-5-21-13(16)22-12(15)9-6-8(23(17,18)14-2)7-10(19-3)11(9)20-4/h6-7,14H,5H2,1-4H3 |
InChI Key |
KBJZPJQIRAGVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=O)C1=C(C(=CC(=C1)S(=O)(=O)NC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


